TCO-NHS ester

Vue d'ensemble

Description

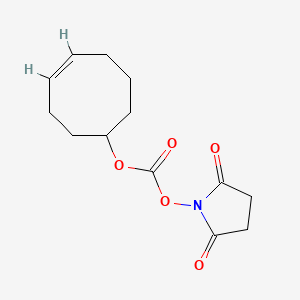

TCO-NHS ester is a chemical compound with the molecular formula C13H17NO5. It is known for its applications in bioorthogonal chemistry, particularly in strain-promoted copper-free click chemistry reactions. This compound is often used as a linker in various chemical and biological applications due to its unique reactivity and stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

TCO-NHS ester can be synthesized through a reaction involving cyclooctene and N-hydroxysuccinimide (NHS) carbonate. The reaction typically involves the following steps:

Formation of Cyclooctene Derivative: Cyclooctene is reacted with a suitable reagent to form a cyclooctene derivative.

Reaction with NHS Carbonate: The cyclooctene derivative is then reacted with NHS carbonate under controlled conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:

Bulk Synthesis: Large quantities of cyclooctene and NHS carbonate are reacted in industrial reactors.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

TCO-NHS ester undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo substitution reactions where the NHS group is replaced by other nucleophiles.

Click Chemistry Reactions: It is widely used in strain-promoted copper-free click chemistry reactions with tetrazines.

Common Reagents and Conditions

Reagents: Common reagents include tetrazines, amines, and other nucleophiles.

Conditions: Reactions are typically carried out under mild conditions, often at room temperature, and do not require a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reactions with tetrazines result in stable covalent linkages, while reactions with amines form amide bonds .

Applications De Recherche Scientifique

TCO-NHS ester has a wide range of scientific research applications, including:

Chemistry: Used as a linker in click chemistry reactions for the synthesis of complex molecules.

Biology: Employed in bioorthogonal labeling techniques for imaging and tracking biological molecules.

Medicine: Utilized in the development of drug delivery systems and targeted therapies.

Industry: Applied in the production of advanced materials and nanotechnology

Mécanisme D'action

The mechanism of action of TCO-NHS ester involves its reactivity with specific functional groups. In bioorthogonal chemistry, it reacts with tetrazines through a strain-promoted cycloaddition reaction, forming a stable covalent bond. This reaction is highly specific and does not interfere with other biological processes, making it ideal for labeling and imaging applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclooct-4-yn-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate: Similar in structure but contains an alkyne group instead of an alkene.

Cyclooct-4-en-1-yl (2,5-dioxopyrrolidin-1-yl) ester: Similar but with different ester functionalities

Uniqueness

TCO-NHS ester is unique due to its high reactivity in strain-promoted click chemistry reactions and its stability under various conditions. This makes it a valuable tool in both chemical synthesis and biological applications .

Activité Biologique

Trans-Cyclooctene (TCO) derivatives, particularly TCO-NHS ester, have emerged as significant tools in bioorthogonal chemistry, particularly for applications in bioconjugation and radiolabeling. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is an amine-reactive labeling reagent that facilitates the formation of covalent bonds with primary amines found in proteins and other biomolecules. The NHS (N-hydroxysuccinimide) group enhances the reactivity of TCO with amines at physiological pH (7-9), leading to stable conjugates. The incorporation of a polyethylene glycol (PEG) spacer enhances solubility and reduces aggregation, which is crucial for maintaining the functionality of labeled proteins .

The TCO-tetrazine click reaction is characterized by its high selectivity and rapid kinetics, making it a preferred choice for bioconjugation in complex biological environments. The reaction rate constant exceeds , allowing for effective conjugation even in low-abundance scenarios . This bioorthogonal reaction enables the formation of stable dihydropyridazine products without interfering with biological systems.

Applications

This compound has a wide range of applications:

- Protein Conjugation : Used for labeling antibodies and proteins, enhancing their stability and functionality.

- Radiolabeling : Effective in preparing radiopharmaceuticals for imaging and therapeutic applications, particularly with isotopes like .

- Surface Modification : Applied in modifying surfaces for biosensors and other diagnostic tools.

Case Studies

-

Labeling Single Domain Antibodies :

A study demonstrated that TCO-PEG4-NHS ester effectively labeled single-domain antibodies (sdAbs) with high conversion rates (>50%). The predominant product was found to be monosubstituted conjugates, indicating efficient use of reactive sites on the antibodies . -

Nanobody Targeting :

In another investigation, a maximum loading of 2.6 TCOs per nanobody was achieved using TCO-PEG4-NHS, showcasing its potential in targeted therapies . This study highlighted the importance of optimizing TCO equivalents to avoid protein aggregation. -

Comparative Analysis :

A comparative analysis between this compound and TCO-PEG4-NHS ester indicated that while both are effective, TCO-PEG4 demonstrated superior solubility and reactivity in aqueous environments. This is critical for applications involving biological samples where protein solubility is essential .

Data Tables

| Property | This compound | TCO-PEG4-NHS Ester |

|---|---|---|

| Reactivity | High | Very High |

| Solubility | Poor in aqueous buffers | Enhanced due to PEG spacer |

| Conversion Efficiency | Moderate | High |

| Applications | Protein modification | Protein modification & radiolabeling |

Propriétés

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2/b2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGQJOKGFAIFAQ-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.